molecular formula C27H18N12 B3069033 1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene CAS No. 1006608-03-2

1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene

Cat. No. B3069033
CAS RN: 1006608-03-2
M. Wt: 510.5 g/mol
InChI Key: CGCMZTOFKIYWDN-UHFFFAOYSA-N
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Description

1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene is a chemical compound with the molecular formula C9H6N12 . It has a molecular weight of 282.22 .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 815.9±75.0 °C and its predicted density is 1.771±0.06 g/cm3 . The predicted pKa value is 3.18±0.10 .

Scientific Research Applications

Catalyst Synthesis

  • Application : 1,3,5-Tris(hydrogensulfato) benzene, a derivative, has been utilized as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) (Karimi-Jaberi et al., 2012).

Metal-Organic Frameworks (MOFs)

  • Application : The compound aids in the selective synthesis of expanded sodalite-type MOFs, contributing to increased stability and hydrogen storage capacity (Dincǎ et al., 2008).

Supramolecular Chemistry

  • Application : It forms noncovalent complexes in solution, exhibiting significant implications in supramolecular chemistry (Kraft et al., 1999).

Fluorescent Chemo-Sensor

  • Application : Derivatives of this compound have been developed as fluorescent chemo-sensors for selective sensing and capture of picric acid (Vishnoi et al., 2015).

Antimicrobial Agents

  • Application : Novel derivatives exhibit potential as antimicrobial agents (Al‐Azmi et al., 2020).

Organic Electronics

  • Application : The compound finds application in organic electronics, particularly as electron-transport materials in discotic liquid-crystalline oxadiazoles (Zhang et al., 2003).

Organotin Chemistry

  • Application : Research explores its role in the formation of organotinnitrogen bonds, relevant in organometallic chemistry (Kozima et al., 1975).

Molecular Design for PHOLEDs

  • Application : It is used in the molecular design of hosts for blue phosphorescent organic light-emitting diodes (PHOLEDs) (Ban et al., 2016).

Mechanism of Action

Target of Action

This compound is a high-energy material, and its targets could be related to energy production or release .

Mode of Action

It’s known that the compound has a high thermal stability and chemical stability . This suggests that it may interact with its targets in a manner that withstands high temperatures and maintains its structure and function under various chemical conditions.

Biochemical Pathways

Given its application in the field of high-energy materials, it may influence pathways related to energy production or release .

Pharmacokinetics

It’s known that the compound has a high thermal stability and is insoluble in water and most organic solvents at room temperature . These properties could impact its bioavailability.

Result of Action

It’s known that the compound has good explosive performance and energy density . This suggests that its action results in a significant release of energy.

Action Environment

The action of 1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene can be influenced by environmental factors. Its high thermal stability suggests that it can function effectively at high temperatures . Additionally, its chemical stability indicates that it can maintain its structure and function in various chemical environments .

properties

IUPAC Name

5-[4-[3,5-bis[4-(2H-tetrazol-5-yl)phenyl]phenyl]phenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N12/c1-7-19(25-28-34-35-29-25)8-2-16(1)22-13-23(17-3-9-20(10-4-17)26-30-36-37-31-26)15-24(14-22)18-5-11-21(12-6-18)27-32-38-39-33-27/h1-15H,(H,28,29,34,35)(H,30,31,36,37)(H,32,33,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCMZTOFKIYWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=NNN=N4)C5=CC=C(C=C5)C6=NNN=N6)C7=NNN=N7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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